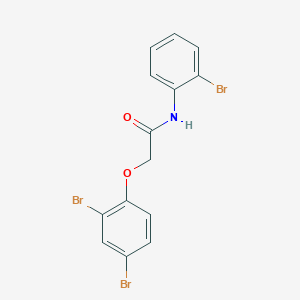![molecular formula C17H12ClF3N2O3 B284620 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a key role in various biological processes. In
Wirkmechanismus
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a potent and selective inhibitor of this compound. This compound is a serine/threonine kinase that plays a key role in various biological processes such as glycogen metabolism, cell proliferation, and apoptosis. By inhibiting this compound, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of this compound signaling pathways, this compound has also been shown to modulate the activity of other enzymes such as protein kinase B (Akt) and glycogen synthase. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in lab experiments is its potency and selectivity for this compound. This compound has been extensively characterized and its effects on this compound signaling pathways are well understood. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, this compound may interact with other proteins and enzymes in the cell, leading to unintended effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. One area of interest is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the role of this compound in other diseases such as Parkinson's disease and Huntington's disease. Finally, there is also potential for the use of this compound in the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 1-indolinecarboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been used in a wide range of scientific research applications. One of the most important areas of research is the study of this compound signaling pathways and their role in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been used to investigate the role of this compound in the regulation of circadian rhythms and the development of bipolar disorder.
Eigenschaften
Molekularformel |
C17H12ClF3N2O3 |
|---|---|
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-11-5-6-13-14(9-11)26-17(25-13,16(19,20)21)22-15(24)23-8-7-10-3-1-2-4-12(10)23/h1-6,9H,7-8H2,(H,22,24) |
InChI-Schlüssel |
CEWBVWHRRYYRJS-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)
